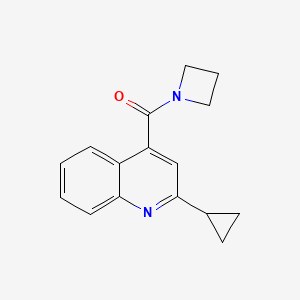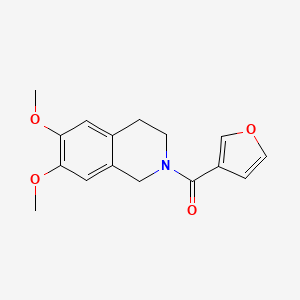
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone, also known as ACQM, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been found to have a wide range of potential applications in scientific research. It has been studied for its antitumor properties, with promising results in inhibiting the growth of various cancer cell lines. Additionally, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is not yet fully understood. However, it has been suggested that Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone may inhibit the activity of certain enzymes involved in cell proliferation and inflammation, leading to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has also been found to have antioxidant activity, which may contribute to its therapeutic potential. Furthermore, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been shown to have a low toxicity profile, making it a potentially safe option for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone is its versatility in various fields of research. It has been studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of various diseases. Additionally, Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone has been found to have a low toxicity profile, making it a potentially safe option for use in lab experiments.
However, there are also some limitations to the use of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone in lab experiments. One limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone. One potential area of study is its use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone and its potential applications in various fields of research. Finally, the development of more efficient synthesis methods for Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone may help to overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-cyclopropylquinoline-4-carboxylic acid with various reagents such as thionyl chloride, triethylamine, and azetidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-8-3-9-18)13-10-15(11-6-7-11)17-14-5-2-1-4-12(13)14/h1-2,4-5,10-11H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXCUSROALWISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-cyclopropylquinolin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)



![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)
